2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide
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Overview
Description
2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide is a chemical compound with the molecular formula C₅H₉IN₂O. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of solvents such as acetic acid or toluene .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles .
Scientific Research Applications
2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1,3,4-oxadiazole
- 3-Methyl-1,3,4-oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxadiazole derivatives may not be as effective .
Properties
CAS No. |
845727-14-2 |
---|---|
Molecular Formula |
C5H9IN2O |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
2,3,5-trimethyl-1,3,4-oxadiazol-3-ium;iodide |
InChI |
InChI=1S/C5H9N2O.HI/c1-4-6-7(3)5(2)8-4;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
BZDCEKZSWJONCN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=N[N+](=C(O1)C)C.[I-] |
Origin of Product |
United States |
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